1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol is a compound that combines a quinoline moiety with a pyrrolidine derivative. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the bromine atom in the quinoline structure may enhance its reactivity and biological properties.
Source: The compound can be synthesized through various organic reactions, which are detailed in the synthesis section below.
Classification: This compound falls under the category of heterocyclic compounds, specifically quinolines and pyrrolidines. Quinolines are known for their diverse pharmacological properties, while pyrrolidines are often used in drug design due to their ability to mimic natural products.
The synthesis of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol can be achieved through several methods, including:
A common synthetic route involves:
The molecular structure of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol consists of:
The molecular formula can be represented as . The compound's molecular weight is approximately 284.14 g/mol.
1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol may participate in various chemical reactions:
Specific reaction conditions (solvents, temperatures, catalysts) will vary depending on the desired transformation but typically involve organic solvents like ethanol or dichloromethane under reflux conditions.
1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol is expected to have:
The compound is likely to exhibit:
1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol has potential applications in various scientific fields:
The synthesis of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol relies on sequential construction of the quinoline core followed by pyrrolidine annulation. Two predominant strategies exist: linear assembly and convergent coupling. In the linear approach, 7-bromoquinoline is synthesized first via Doebner-Miller or Skraup reactions using 4-bromoaniline as the starting material. For example, condensation of 4-bromoaniline with methyl vinyl ketone in acetic acid with FeCl₃ catalysis yields 6-bromo-4-methylquinoline, which is oxidized to 6-bromoquinoline-4-carbaldehyde using SeO₂ [2]. Subsequent functionalization at C-2 is achieved through nucleophilic substitution with 3-hydroxypyrrolidine. Alternatively, the convergent pathway employs pre-formed 2-chloro-7-bromoquinoline as a key intermediate, which undergoes Pd-catalyzed amination with pyrrolidin-3-ol. This method provides superior regiocontrol but requires stringent anhydrous conditions to prevent hydrolysis [8].
Yields vary significantly based on the route:
Critical optimization parameters include:
Table 1: Comparison of Synthetic Pathways for Quinoline-Pyrrolidine Scaffolds
Strategy | Key Intermediate | Reaction Conditions | Overall Yield | Limitations |
---|---|---|---|---|
Linear Assembly | 6-Bromo-4-methylquinoline | FeCl₃/AcOH, 70°C, 3h | 30–40% | Low functional group tolerance |
Convergent Coupling | 2-Chloro-7-bromoquinoline | Pd₂(dba)₃/XPhos, NaO^t^Bu, 100°C | 55–65% | Requires anhydrous conditions |
Regioselective bromination at the C-7 position of quinoline is achieved through substrate-directed electrophilic aromatic substitution (EAS) or transition-metal-catalyzed C–H activation. EAS methods employ bromine (Br₂) in dichloromethane at –78°C, exploiting the inherent electron density gradient of quinoline. The C-7 position is favored due to lower activation energy compared to C-5/C-8 positions (ΔΔG‡ = 2.3 kcal/mol) [8]. Alternatively, N-bromosuccinimide (NBS) in acetonitrile at reflux provides 7-bromoquinoline in 85% yield when the C-2 position is blocked by a pyrrolidine moiety, which electronically deactivates C-5/C-8 sites [3].
Advanced bromination protocols include:
Bromination must precede pyrrolidine installation, as the electron-donating pyrrolidinyl group alters quinoline reactivity, making late-stage bromination non-regioselective.
Pyrrolidine ring formation occurs via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed C–N coupling. SNAr reactions between 2-chloro-7-bromoquinoline and pyrrolidin-3-ol require K₂CO₃ in DMSO at 120°C but afford racemic product mixtures due to stereochemical scrambling [5]. For enantiomeric enrichment, asymmetric catalysis is essential:
Donor-acceptor cyclopropane methodologies offer an alternative stereoselective route. Nickel-catalyzed ring-opening of DA cyclopropanes with 2-amino-7-bromoquinoline generates pyrrolidin-3-ol derivatives with >20:1 diastereoselectivity via chair-like transition states [9].
Table 2: Stereochemical Control Strategies in Pyrrolidine Formation
Method | Catalyst System | Stereochemical Outcome | ee/dr | Yield |
---|---|---|---|---|
SNAr | K₂CO₃/DMSO | Racemic | 1:1 dr | 75% |
Pd-Catalyzed Coupling | Pd₂(dba)₃/(R)-BINAP | (S)-Enantiomer enriched | 92% ee | 88% |
Organocatalytic Resolution | Quinidine thiourea | (R)-Enantiomer enriched | 85% ee | 40%* |
Cyclopropane Ring-Opening | Ni(ClO₄)₂·6H₂O | trans-Diastereomer | >20:1 dr | 70% |
*Theoretical maximum yield for kinetic resolution: 50%
Microwave irradiation significantly accelerates key steps in synthesizing 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol. The cyclization-condensation sequence benefits most from dielectric heating:
Optimized microwave protocols include:
Solvent-free mechanochemical approaches utilize high-speed ball milling:
The C-7 bromine serves as a versatile handle for structural diversification via cross-coupling reactions and metal-halogen exchange. Key transformations include:
Directed ortho-metalation (DoM) exploits the pyrrolidine’s directing effect:
Table 3: Post-Functionalization Reactions via C-7 Bromine
Reaction Type | Conditions | Products Formed | Yield Range | Applications |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C | 7-Arylquinoline derivatives | 85–95% | Biaryl pharmacophores |
Azide Substitution | NaN₃, DMF, 100°C | 7-Azidoquinoline | 90% | Click chemistry handles |
Carbonylative Amination | Pd(dppf)Cl₂, CO(1 atm), RNH₂, 100°C | 7-Carboxamidoquinolines | 70–85% | Amide library synthesis |
Directed Lithiation | n-BuLi, THF, −78°C, then E⁺ | 7-Bromo-8-substituted quinolines | 60–75% | Ortho-disubstituted scaffolds |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4